(R)-1-Boc-3-benzylpiperazine hydrochloride
Description
The Piperazine (B1678402) Scaffold as a Privileged Structure in Bioactive Molecules
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the field of medicinal chemistry. nih.govnih.gov It is widely recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.gov This versatility has led to the incorporation of the piperazine moiety into a vast array of therapeutic agents across numerous disease areas. nih.govbenthamdirect.combenthamdirect.com The unique structural features of piperazine, including its two basic nitrogen atoms, allow for the modulation of physicochemical properties such as solubility and pKa, which are critical for a drug candidate's pharmacokinetic profile. nih.govbenthamscience.com The flexible nature of the piperazine core provides a versatile template for the design and synthesis of novel bioactive compounds. nih.govbenthamdirect.com Consequently, piperazine derivatives have been successfully developed as anticancer, antiviral, anti-inflammatory, and neuroleptic agents, among others. nih.govbenthamscience.com
Fundamental Importance of Stereochemistry and Enantiopurity in Modern Pharmaceutical Science
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental concept in pharmaceutical science with profound implications for drug action. ijpsjournal.commhmedical.com Biological systems, such as enzymes and receptors, are inherently chiral and often exhibit a high degree of stereoselectivity when interacting with drug molecules. mhmedical.comomicsonline.org This means that enantiomers, which are non-superimposable mirror images of a chiral drug, can have significantly different pharmacological and toxicological profiles. ijpsjournal.comomicsonline.orgntu.edu.sg One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. omicsonline.orgomicsonline.org The thalidomide (B1683933) tragedy of the 1960s serves as a stark reminder of the critical importance of enantiopurity. omicsonline.org Therefore, the development of single-enantiomer drugs is a major focus in modern drug discovery and development, aiming to provide safer and more effective medicines with improved therapeutic indices. ntu.edu.sgomicsonline.org
Positioning of (R)-1-Boc-3-benzylpiperazine Hydrochloride as a Chiral Building Block for Complex Chemical Architectures
This compound is a valuable chiral building block that combines the privileged piperazine scaffold with a defined stereocenter. chemimpex.com The presence of the benzyl (B1604629) group at the chiral center and the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes it a versatile intermediate for the synthesis of complex, enantiomerically pure molecules. pinaunaeditora.com.brnih.gov The Boc group provides temporary protection to one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen. pinaunaeditora.com.br This regioselectivity is crucial for the stepwise construction of intricate molecular architectures. pinaunaeditora.com.br The benzyl group can also be a key pharmacophoric element or a precursor for further chemical modifications. orgsyn.org The hydrochloride salt form enhances the compound's stability and handling properties. The defined (R)-configuration at the 3-position allows for the stereospecific synthesis of target molecules, which is essential for optimizing their interaction with biological targets.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H25ClN2O2 |
|---|---|
Molecular Weight |
312.83 g/mol |
IUPAC Name |
tert-butyl 3-benzylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-9-17-14(12-18)11-13-7-5-4-6-8-13;/h4-8,14,17H,9-12H2,1-3H3;1H |
InChI Key |
AUWGBJKYDPPOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Derivatization, Functionalization, and Scaffold Diversification of the R 1 Boc 3 Benzylpiperazine Framework
Chemical Modification at Piperazine (B1678402) Nitrogen Atoms
The (R)-1-Boc-3-benzylpiperazine framework contains two nitrogen atoms with distinct reactivity profiles. The N1 nitrogen is protected by a tert-butoxycarbonyl (Boc) group, rendering it largely unreactive under standard conditions. This directs chemical modifications to the secondary amine at the N4 position, enabling selective functionalization.
Introduction of Diverse N-Substituents through Alkylation and Acylation
The nucleophilic N4 nitrogen is readily functionalized through alkylation and acylation reactions. These classic transformations are fundamental for introducing a wide array of substituents, thereby modulating the steric and electronic properties of the molecule.
N-Alkylation: The introduction of alkyl groups at the N4 position is commonly achieved by reaction with alkyl halides (e.g., chlorides, bromides, iodides) in the presence of a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA). The reaction proceeds via an SN2 mechanism. Another powerful method is reductive amination, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), which is particularly effective for generating substituted benzyl (B1604629) or other alkyl groups at the N4 position.
N-Acylation: Acylation of the N4 nitrogen introduces an amide functionality, which can act as a hydrogen bond acceptor and introduce conformational constraints. This is typically accomplished by reacting the piperazine with acyl chlorides or acid anhydrides in the presence of a base. Coupling reactions with carboxylic acids using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU also provide an efficient route to N-acyl derivatives.
| Reaction Type | Reagents | Product Type | Key Features |
|---|---|---|---|
| N-Alkylation | Alkyl Halide, K₂CO₃ or DIPEA | N-Alkylpiperazine | Forms C-N bond; versatile for various alkyl groups. |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkylpiperazine | Avoids over-alkylation; mild conditions. |
| N-Acylation | Acyl Chloride or Anhydride, Base | N-Acylpiperazine (Amide) | Introduces amide functionality. |
| Amide Coupling | Carboxylic Acid, EDC/HATU | N-Acylpiperazine (Amide) | Broad substrate scope for carboxylic acids. |
Selective Sulfonylation and Amination Reactions
N-Sulfonylation: The N4 nitrogen can be converted into a sulfonamide by reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like triethylamine (B128534) or pyridine. The resulting sulfonamide group is a strong hydrogen bond acceptor and is metabolically stable, making it a valuable functional group in drug design.
| Reaction Type | Reagents | Product Type | Key Features |
|---|---|---|---|
| N-Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonylpiperazine | Forms stable sulfonamide linkage. |
| Buchwald-Hartwig N-Arylation | Aryl Halide, Pd Catalyst, Ligand, Base | N-Arylpiperazine | Forms C(sp²)-N bond; highly versatile for aryl groups. nih.gov |
Functionalization of the Benzyl Moiety and Piperazine Carbon Atoms
Beyond the nitrogen atoms, the carbon framework of (R)-1-Boc-3-benzylpiperazine offers multiple sites for diversification, including the aromatic benzyl ring and the saturated piperazine ring carbons.
Introduction and Transformation of Hydroxymethyl Groups
A hydroxymethyl group (-CH₂OH) can be introduced onto the piperazine ring, serving as a versatile handle for further functionalization. One effective method involves the direct C-H functionalization of the carbon atom alpha to the Boc-protected nitrogen. Deprotonation with a strong base like sec-butyllithium (s-BuLi) generates a lithiated intermediate, which can then be trapped with an electrophile. whiterose.ac.uk Quenching this intermediate with paraformaldehyde introduces the desired hydroxymethyl group at the C2 position. whiterose.ac.uk
Once installed, the primary alcohol of the hydroxymethyl group can be transformed into a variety of other functional groups.
Oxidation: Mild oxidation (e.g., with Dess-Martin periodinane) can convert the alcohol to an aldehyde, while stronger oxidizing agents (e.g., Jones reagent) can produce a carboxylic acid.
Etherification: Williamson ether synthesis can be used to form ethers.
Esterification: Reaction with acyl chlorides or carboxylic acids yields esters.
Strategies for Creating Substituted Benzyl Derivatives
The benzyl group's aromatic ring is a prime target for modification via electrophilic aromatic substitution (EAS). The piperazinylmethyl substituent (-CH₂-piperazine) attached to the ring is an activating, ortho-, para-directing group due to the alkyl nature of the benzylic carbon. This allows for the regioselective introduction of substituents onto the phenyl ring.
Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂), primarily at the ortho and para positions. youtube.com The nitro group can subsequently be reduced to an amine (-NH₂).
Halogenation: Introduction of bromine or chlorine can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).
Friedel-Crafts Acylation: Reaction with an acyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) installs an acyl group (e.g., -COCH₃) at the para position. rsc.org Due to steric hindrance from the piperazine moiety, the para-substituted product is typically favored over the ortho product.
Recent Advances in C-H Functionalization of the Piperazine Ring
Direct functionalization of the C-H bonds of the piperazine ring represents a modern and efficient strategy for scaffold diversification, avoiding lengthy de novo syntheses. nih.gov The presence of the Boc group on N1 directs reactivity to the adjacent C2 and C6 positions.
The most prominent method is directed lithiation followed by electrophilic trapping. researchgate.net Using a strong base such as sec-butyllithium (s-BuLi), often in the presence of a chelating agent like TMEDA, a proton can be selectively abstracted from the carbon alpha to the Boc group. nih.govresearchgate.net This generates a nucleophilic organolithium intermediate that can react with a wide range of electrophiles. This strategy has been successfully applied to N-Boc-N'-benzyl piperazines to install various substituents. whiterose.ac.uk
| Electrophile | Reagent(s) | Substituent Introduced | Yield (%) | Reference |
|---|---|---|---|---|
| Trimethylsilyl chloride | Me₃SiCl | -Si(CH₃)₃ | 74 | whiterose.ac.uk |
| Tributyltin chloride | Bu₃SnCl | -Sn(C₄H₉)₃ | 60 | whiterose.ac.uk |
| Methyl iodide | CH₃I | -CH₃ | 62 | whiterose.ac.uk |
| Methyl chloroformate | ClCO₂CH₃ | -CO₂CH₃ | 66 | whiterose.ac.uk |
| Paraformaldehyde | (CH₂O)n | -CH₂OH | 64 | whiterose.ac.uk |
This methodology provides a powerful tool for late-stage functionalization, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. nih.govyork.ac.uk
Multicomponent Reactions and One-Pot Synthesis Approaches
Multicomponent reactions (MCRs) and one-pot syntheses are powerful tools in drug discovery, enabling the construction of complex molecules from simple precursors in a single step, thereby increasing efficiency and reducing waste. The (R)-1-Boc-3-benzylpiperazine framework, with its reactive secondary amine, is an ideal substrate for such transformations.
A notable application of MCRs is the Ugi reaction, which involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. The secondary amine of a deprotected or partially protected benzylpiperazine derivative can participate in this reaction to generate a diverse array of peptide-like scaffolds. For instance, a one-pot procedure involving an Ugi four-component reaction followed by a Boc-deprotection and intramolecular cyclization can lead to the formation of enantiomerically pure substituted piperazines.
While direct examples utilizing (R)-1-Boc-3-benzylpiperazine in well-known named MCRs like the Passerini or Groebke-Blackburn-Bienaymé reactions are not extensively documented in readily available literature, the principles of these reactions can be applied. For example, after deprotection of the Boc group, the resulting (R)-3-benzylpiperazine could theoretically be used as the amine component in a variety of MCRs.
One-pot syntheses often involve sequential reactions where intermediates are not isolated. A common one-pot strategy for derivatizing piperazine scaffolds is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This can be employed to synthesize novel triazole-containing piperazine derivatives. A general one-pot approach could involve the initial N-alkylation of the piperazine, followed by the introduction of an azide or alkyne functionality, and a subsequent in-situ click reaction with a corresponding reaction partner. This methodology allows for the rapid generation of a library of compounds with high yields. nih.govnih.gov
The following table illustrates a representative one-pot synthesis of 1,2,3-triazolo piperazine derivatives, showcasing the efficiency of such methods.
| Entry | Reactants | Product | Yield (%) |
| 1 | N-Boc-piperazine, Propargyl bromide, Phenyl azide | tert-butyl 4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate | ~95 |
| 2 | N-Boc-piperazine, Propargyl bromide, 4-Fluorophenyl azide | tert-butyl 4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate | ~98 |
| 3 | N-Boc-piperazine, Propargyl bromide, 4-Chlorophenyl azide | tert-butyl 4-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate | ~96 |
| 4 | N-Boc-piperazine, Propargyl bromide, 4-Bromophenyl azide | tert-butyl 4-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate | ~97 |
This table is a generalized representation based on similar one-pot click chemistry reactions with piperazine scaffolds and may not be specific to (R)-1-Boc-3-benzylpiperazine hydrochloride. nih.gov
Combinatorial Chemistry and Library Synthesis utilizing Piperazine Scaffolds
Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis of large numbers of compounds, known as libraries. The piperazine scaffold, and by extension the (R)-1-Boc-3-benzylpiperazine framework, is well-suited for combinatorial library synthesis due to its adaptable structure with multiple points for diversification. nih.gov
Liquid-phase combinatorial synthesis is a particularly effective method for creating libraries of benzylpiperazine derivatives. This approach often utilizes a soluble polymer support, which allows for homogeneous reaction conditions while still enabling easy purification of the products by precipitation. The synthesis typically involves nucleophilic substitution and N-acylation reactions to introduce diversity.
A general strategy for the combinatorial synthesis of a disubstituted piperazine library might involve the following steps:
Attachment to a soluble polymer support: A suitable linker is attached to a soluble polymer, such as polyethylene glycol (PEG).
Introduction of the piperazine scaffold: The (R)-1-Boc-3-benzylpiperazine is coupled to the polymer-bound linker.
Diversification at the N4 position: The Boc protecting group is removed, and a variety of building blocks (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) are introduced to acylate or sulfonylate the free amine.
Cleavage from the support: The final compounds are cleaved from the polymer support to yield the library of derivatized piperazines.
The following table outlines a hypothetical combinatorial library synthesis based on the (R)-1-Boc-3-benzylpiperazine scaffold, illustrating the potential for generating a diverse set of compounds.
| Scaffold | Building Block 1 (R1-X) | Building Block 2 (R2-Y) | Final Compound Structure |
| (R)-3-benzylpiperazine | Acetyl chloride | Benzoyl chloride | (R)-1-acetyl-4-benzoyl-2-benzylpiperazine |
| (R)-3-benzylpiperazine | Isopropyl chloroformate | Phenyl isocyanate | (R)-1-(isopropoxycarbonyl)-4-(phenylcarbamoyl)-2-benzylpiperazine |
| (R)-3-benzylpiperazine | Methanesulfonyl chloride | 4-Toluoyl chloride | (R)-1-(methylsulfonyl)-4-(4-methylbenzoyl)-2-benzylpiperazine |
| (R)-3-benzylpiperazine | Cyclohexanecarbonyl chloride | Naphthyl isocyanate | (R)-1-(cyclohexanecarbonyl)-4-(naphthalen-1-ylcarbamoyl)-2-benzylpiperazine |
This table represents a conceptual combinatorial library and is for illustrative purposes.
The strategic application of multicomponent reactions, one-pot syntheses, and combinatorial chemistry to the (R)-1-Boc-3-benzylpiperazine framework provides a powerful platform for the efficient generation of diverse chemical libraries. These approaches are instrumental in the exploration of structure-activity relationships and the identification of novel therapeutic candidates.
Advanced Analytical and Spectroscopic Characterization in Chiral Piperazine Research
Methodologies for Enantiomeric Purity Assessment
The accurate determination of enantiomeric purity, or enantiomeric excess (ee), is critical, as the biological activity of chiral drugs can differ significantly between enantiomers. unife.it High-performance liquid chromatography is the preeminent technique for this purpose. nih.gov
Chiral HPLC stands as the most effective and widely used method for separating enantiomers and quantifying the enantiomeric purity of chiral compounds. unife.itnih.gov The technique relies on chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to different retention times and thus, separation.
For the analysis of (R)-1-Boc-3-benzylpiperazine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are particularly effective. nih.govrsc.org These are versatile and can be used in various modes, including normal-phase, polar-organic, and reversed-phase.
The separation is optimized by systematically adjusting the mobile phase composition. nih.gov A typical approach involves using a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), with a small amount of an amine additive (like diethylamine (B46881) or triethylamine) to improve peak shape and resolution. The choice of mobile phase and CSP is crucial for achieving baseline separation, which is necessary for accurate quantification. rsc.org In some cases, particularly for compounds lacking a strong chromophore, pre-column derivatization with a UV-active agent may be employed to enhance detection by UV detectors. longdom.orgnih.gov
Interactive Table 1: Representative Chiral HPLC Conditions for Piperazine (B1678402) Derivatives
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Crownpak CR(+) (150 x 4.0 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Ethanol/Acetonitrile (70:30, v/v) | Perchloric Acid Buffer (pH 2.0)/Methanol (B129727) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.8 mL/min |
| Detection | UV at 230 nm | UV at 254 nm | UV at 220 nm |
| Application | General separation of Boc-protected amines | Separation of aromatic piperazines | Separation of primary amine compounds |
This table presents typical starting conditions for method development based on literature for similar compounds. Actual conditions for (R)-1-Boc-3-benzylpiperazine hydrochloride would require specific optimization.
Techniques for Absolute Configuration Determination
While chiral HPLC can separate enantiomers, it does not inherently identify the absolute configuration (the R or S assignment) of each peak. For this, an unambiguous method is required.
X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline molecule, providing an unequivocal assignment of its absolute configuration. doi.org The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of every atom.
To determine the absolute configuration of a chiral molecule like this compound, the analysis of anomalous dispersion effects is employed. When an atom in the structure is a sufficiently heavy scatterer, the anomalous scattering effect allows for the differentiation between the actual enantiomer and its mirror image, typically quantified by the Flack parameter. doi.org
The process requires growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer, and data is collected. The resulting data includes the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group, which are then used to solve and refine the structure. doi.org
Interactive Table 2: Typical X-ray Crystallographic Data
| Parameter | Example Value | Description |
| Chemical Formula | C₂₄H₂₄N₂O₂S | The elemental composition of the molecule in the crystal. |
| Formula Weight | 404.52 g/mol | The molar mass of the compound. |
| Crystal System | Triclinic | The crystal lattice system (e.g., triclinic, monoclinic, orthorhombic). |
| Space Group | P-1 | The symmetry group of the crystal structure. |
| a, b, c (Å) | 9.01, 10.40, 10.83 | The lengths of the unit cell edges. |
| α, β, γ (°) | 97.21, 95.91, 96.01 | The angles of the unit cell. |
| Volume (ų) | 995.78 | The volume of the unit cell. |
| Z | 1 | The number of molecules per unit cell. |
| Temperature (K) | 100(2) | The temperature at which the data was collected. |
This table contains representative data for a substituted piperazine derivative and illustrates the parameters obtained from an X-ray crystallographic analysis. doi.org
Comprehensive Structural Elucidation
Beyond stereochemistry, a full confirmation of the covalent structure of this compound is essential. This is achieved by combining data from NMR spectroscopy and mass spectrometry.
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals for each part of the molecule. The aromatic protons of the benzyl (B1604629) group would appear as a multiplet in the range of δ 7.2-7.5 ppm. The benzylic methylene (B1212753) protons (-CH₂-Ph) would likely appear as a singlet or a pair of doublets around δ 3.5-4.0 ppm. The nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group would produce a sharp singlet at approximately δ 1.4-1.5 ppm. uva.nl The protons on the piperazine ring would show a complex series of multiplets in the δ 2.5-4.0 ppm range, with their exact shifts and couplings dependent on the chair conformation of the ring and the position of the substituents.
The ¹³C NMR spectrum provides complementary information. Key signals would include the carbonyl carbon of the Boc group around δ 155 ppm and the quaternary carbon of the Boc group near δ 80 ppm. uva.nl The carbons of the phenyl ring would resonate in the aromatic region (δ 127-140 ppm). The benzylic carbon and the various carbons of the piperazine ring would appear in the δ 40-65 ppm range. nih.gov
Interactive Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (R)-1-Boc-3-benzylpiperazine
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Phenyl (C₆H₅) | 7.20 - 7.50 (m, 5H) | 127.0 - 139.0 |
| Benzylic (CH₂) | 3.50 - 4.00 (m, 2H) | ~63.0 |
| Piperazine Ring | 2.50 - 4.00 (m, 7H) | 40.0 - 55.0 |
| Boc (C(CH₃)₃) | 1.40 - 1.50 (s, 9H) | ~28.4 |
| Boc (C=O) | - | ~155.0 |
| Boc (Quaternary C) | - | ~80.0 |
Predicted chemical shift ranges are based on data from structurally similar compounds. uva.nlrsc.org The hydrochloride salt form may cause slight shifts in the observed values.
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. When coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes a powerful tool for analyzing complex mixtures and confirming the identity of individual components.
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures m/z with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the parent ion, providing definitive confirmation of the molecular formula.
For (R)-1-Boc-3-benzylpiperazine, LC-MS/MS is a well-suited analytical technique. nih.govnih.gov The compound would first be ionized, typically forming the protonated molecule [M+H]⁺. In the tandem MS (MS/MS) stage, this parent ion is fragmented, and the resulting daughter ions are analyzed. A key fragmentation pathway for benzylpiperazine derivatives involves the cleavage of the benzylic C-N bond, leading to the formation of the stable tropylium (B1234903) ion at m/z 91. europa.eu Another common fragmentation is the loss of the Boc group or isobutylene (B52900) from the Boc group.
GC-MS analysis is also feasible, often after derivatization to improve volatility and thermal stability, though it can sometimes be performed directly. scholars.directscholars.direct The fragmentation patterns observed in electron ionization (EI) GC-MS would be similar, with prominent peaks corresponding to the benzyl moiety (m/z 91) and various fragments from the piperazine ring. europa.eu
Interactive Table 4: Predicted Key Mass Spectrometry Fragments for (R)-1-Boc-3-benzylpiperazine
| Ion | Predicted m/z (Nominal) | Description |
| [M+H]⁺ | 277 | Protonated parent molecule (for the free base) |
| [M-C₄H₈+H]⁺ | 221 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ | 177 | Loss of the entire Boc group |
| [C₇H₇]⁺ | 91 | Tropylium ion (benzyl fragment) |
| [C₅H₁₁N₂]⁺ | 100 | Fragment from the piperazine ring after benzyl cleavage |
This table shows predicted fragments for the free base of the compound. The hydrochloride salt would not be observed directly in typical MS conditions.
Vibrational and Electronic Spectroscopy for Molecular Insights
Vibrational and electronic spectroscopy are powerful tools for elucidating the structural features and electronic properties of molecules like this compound. These methods provide a detailed fingerprint of the compound, enabling its identification and the study of its chemical environment.
FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique pattern of absorption bands corresponding to specific functional groups. For this compound, characteristic absorption bands are expected for the various functional moieties present in the molecule.
Expected Characteristic FT-IR Peaks:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (from hydrochloride) | Stretching | ~2700-2400 |
| C-H (aromatic) | Stretching | ~3100-3000 |
| C-H (aliphatic) | Stretching | ~3000-2850 |
| C=O (Boc group) | Stretching | ~1680-1700 |
| C-N (piperazine ring) | Stretching | ~1250-1020 |
| C-O (Boc group) | Stretching | ~1160 |
| C=C (aromatic ring) | Stretching | ~1600 and ~1450 |
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It provides information about the vibrations of non-polar bonds and is particularly useful for characterizing the carbon skeleton and aromatic rings.
Similar to FT-IR, specific Raman spectral data for this compound is scarce. However, based on its structure, key Raman shifts can be anticipated. The aromatic ring of the benzyl group is expected to produce strong Raman signals.
Expected Characteristic Raman Peaks:
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic Ring | Ring Breathing | ~1000 |
| C-H (aromatic) | Stretching | ~3060 |
| C=C (aromatic) | Stretching | ~1600 |
| C-H (aliphatic) | Stretching | ~2900 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly sensitive to the presence of chromophores, which are parts of a molecule that absorb light in the UV-Vis range. In this compound, the primary chromophore is the benzyl group.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenyl ring. The position and intensity of these bands can be influenced by the solvent and the substitution on the aromatic ring. Typically, benzene (B151609) and its simple derivatives exhibit a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 255 nm.
Expected UV-Vis Absorption Data:
| Transition | Expected λmax (nm) | Chromophore |
|---|---|---|
| π → π* (E2-band) | ~205 | Phenyl ring |
| π → π* (B-band) | ~255 | Phenyl ring |
It is important to note that the hydrochloride salt form is unlikely to significantly alter the electronic transitions of the benzyl chromophore in the UV-Vis spectrum.
Computational and Theoretical Studies in the Context of R 1 Boc 3 Benzylpiperazine and Its Analogues
Quantum Chemical Computations for Molecular Structure and Properties
Quantum chemical computations are employed to elucidate the intrinsic electronic and geometric properties of a molecule. These calculations solve the Schrödinger equation (or its approximations) for a given molecular system.
Density Functional Theory (DFT) and Hartree-Fock (HF) are two foundational quantum mechanical methods. DFT is particularly popular for its balance of accuracy and computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived.
In the context of piperazine (B1678402) derivatives, DFT calculations are used to predict molecular properties and reactivity. inonu.edu.tr For instance, a comparative analysis of buspirone (B1668070) and its structural derivatives utilized DFT to examine geometry optimization, frontier molecular orbitals (FMOs), and electrostatic surface properties (ESP). inonu.edu.tr Such studies help in understanding how substitutions on the piperazine ring affect the molecule's electronic distribution, lipophilicity, and potential for pharmacological activity. inonu.edu.tr These computational methods can predict the bioactivity and metabolism of drug candidates, reducing failures in the expensive drug discovery process. inonu.edu.tr
| Computational Method | Application to Piperazine Analogues | Key Findings |
| Density Functional Theory (DFT) | Analysis of N-substituted piperazines (e.g., buspirone, gepirone) | Provides insights into geometry, electronic structure, lipophilicity, and quantum chemical reactivity descriptors. inonu.edu.tr |
| Hartree-Fock (HF) | Often used as a baseline or in combination with other methods for electronic structure calculations. | While not explicitly detailed for this compound in the provided results, it is a fundamental method for such analyses. |
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. (R)-1-Boc-3-benzylpiperazine, with its chiral center and flexible piperazine ring, can adopt multiple conformations. Conformational analysis aims to identify the most stable, low-energy geometries.
Computational methods can systematically explore the conformational space of a molecule to find its global and local energy minima. This is critical because the bioactive conformation that binds to a receptor may not be the lowest energy conformation in solution. Understanding the relative energies of different conformers is essential for drug design. For example, in the development of trisubstituted piperazine derivatives as SARS-CoV-2 main protease (Mpro) inhibitors, structure-based rational design was a key strategy, which inherently relies on understanding the stable geometries of the inhibitors. acs.org
Molecular Modeling for Receptor-Ligand Interactions and Enzymatic Activity
Molecular modeling encompasses a suite of computational techniques used to simulate and predict how a ligand, such as a piperazine derivative, interacts with a biological macromolecule like a protein or enzyme. These studies are fundamental to structure-based drug design.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand within the active site of a target protein.
For piperazine analogues, docking studies have been instrumental in identifying and optimizing inhibitors for various targets. For example, docking has been used to:
Identify novel piperazine-based inhibitors for Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair. nih.gov
Investigate the binding of piperazine derivatives to the SARS-CoV-2 main protease. nih.gov
Elucidate the interactions of arylpiperazine derivatives with the androgen receptor (AR). nih.gov
Understand the binding of piperazine compounds to the 5-HT1A receptor, which is implicated in depression. tandfonline.com
Confirm the binding interactions of piperazine-based bis-Schiff base derivatives with the active site of the urease enzyme. researchgate.net
These studies typically involve docking the ligand into the crystal structure of the target protein and scoring the resulting poses to estimate binding affinity. nih.gov The analysis of the best-docked poses reveals crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov
| Piperazine Analogue Class | Biological Target | Key Finding from Docking |
| Arylpiperazine derivatives | Androgen Receptor (AR) | Binding is primarily driven by hydrophobic interactions within the ligand-binding pocket. nih.gov |
| General piperazine derivatives | SARS-CoV-2 Protease | Ligands show strong hydrogen bonding interactions with the enzyme. nih.gov |
| Piperazine-based compounds | 5-HT1A Receptor | Used to investigate molecular-level interactions to understand antidepressant activity. tandfonline.com |
| Piperazine-based inhibitors | PARP1 Enzyme | Virtual screening of thousands of compounds identified hits with high docking scores. nih.gov |
| Piperidine (B6355638)/piperazine-based compounds | Sigma 1 Receptor (S1R) | Revealed crucial amino acid residues that interacted with the most promising compounds. rsc.org |
While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the flexibility of both the ligand and the protein and the stability of their interactions.
MD simulations are frequently used to refine the results of molecular docking. For piperazine derivatives, MD simulations have been applied to:
Analyze the stability of newly identified piperazine-based PARP1 inhibitors within the enzyme's binding pocket. nih.gov
Study the dynamic interactions of promising sigma 1 receptor (S1R) ligands to understand their binding mode more deeply. rsc.orgnih.gov
Confirm the stability and interactions of piperazine-linked naphthalimide derivatives targeting carbonic anhydrase IX (CAIX). nih.gov
Investigate the dynamic behavior of trisubstituted piperazine inhibitors bound to the SARS-CoV-2 main protease. acs.org
These simulations can reveal subtle conformational changes and the role of solvent molecules, providing a more accurate and comprehensive understanding of the binding event than docking alone.
To obtain a more quantitative estimate of binding affinity, the results from MD simulations can be post-processed using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). This method calculates the free energy of binding by combining molecular mechanics energies with models for solvation energy.
In the study of piperazine-based PARP1 inhibitors, free energy calculations were performed to compare the predicted binding energies of newly identified compounds with those of known inhibitors. nih.gov The MM-GBSA approach averages energies over a number of snapshots taken from the MD trajectory, providing a more robust estimation of the binding free energy than the scoring functions used in molecular docking. This allows for a better ranking of potential drug candidates before they are synthesized and tested in vitro.
In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation
In silico methods are crucial for deciphering the complex interplay between a molecule's structure and its biological activity, a concept known as the Structure-Activity Relationship (SAR). For piperazine derivatives, including those related to (R)-1-Boc-3-benzylpiperazine, computational techniques are employed to build predictive models that guide the design of more potent and selective compounds.
One of the primary applications of in silico SAR is the development of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For ligands of the sigma-1 receptor (σ1R), a common target for piperazine-containing compounds, a general pharmacophore model includes a central amine site flanked by two hydrophobic domains. nih.gov Molecular modeling techniques, such as docking studies, are used to understand how different piperazine and piperidine derivatives fit into the binding site of their target proteins. nih.govrsc.orgrsc.org These studies can reveal key interactions, such as those with specific amino acid residues, that are crucial for high affinity. rsc.orgrsc.org
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful in silico tool. QSAR models use statistical methods to correlate variations in the physicochemical properties of a series of compounds with their biological activities. For instance, studies on 2-(benzyl)imidazoline analogs, which share structural similarities with benzylpiperazine derivatives, have shown that lipophilicity at certain positions correlates well with binding affinity at serotonin (B10506) receptors. researchgate.net By identifying such correlations, QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
The protonation state of the piperazine ring at physiological pH is a critical factor influencing its interaction with biological targets. nih.gov Computational tools like the Marvin software can be used to calculate the pKa of piperazine derivatives, providing insights into their ionization state and, consequently, their binding potential. nih.govrsc.org For example, comparing the calculated protonation states of piperazine and piperidine analogs helped to explain differences in their inhibitory potencies. nih.gov
| Computational Method | Application to Piperazine Derivatives | Key Insights Gained | Relevant Analogs |
|---|---|---|---|
| Pharmacophore Modeling | Identifying essential 3D features for receptor binding. | Revealed the importance of a central amine and hydrophobic regions for σ1R affinity. nih.gov | Piperidine and other piperazine derivatives. nih.gov |
| Molecular Docking | Predicting the binding orientation of ligands in a target's active site. | Identified key amino acid interactions responsible for high affinity. rsc.orgrsc.org | Piperidine/piperazine-based compounds. rsc.orgrsc.org |
| QSAR | Correlating physicochemical properties with biological activity. | Lipophilicity at specific positions influences receptor affinity. researchgate.net | 2-(benzyl)imidazoline analogs. researchgate.net |
| pKa Calculation | Determining the protonation state at physiological pH. | Explained differences in inhibitory potency based on ionization. nih.gov | Piperazine vs. piperidine analogs. nih.gov |
Scaffold-Based Drug Design Principles and Computational Applications
Scaffold-based drug design is a powerful strategy that focuses on the core molecular framework, or scaffold, of a series of compounds. The piperazine ring is a well-established and versatile scaffold in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous approved drugs. nih.govbenthamdirect.comnih.govnih.govresearchgate.net Computational methods play a pivotal role in leveraging the potential of the piperazine scaffold to develop novel therapeutics.
Scaffold hopping is a computational technique used to identify novel scaffolds that can mimic the biological activity of a known active compound by presenting similar pharmacophoric features. nih.govnih.gov This strategy is particularly useful for moving into new chemical space, improving properties like synthetic accessibility or intellectual property position, and overcoming liabilities associated with an existing scaffold. nih.govbiosolveit.de For instance, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine (B1678525) core to a pyrazole (B372694) core, resulting in inhibitors with improved physicochemical properties. nih.gov
Core replacement, a related concept, involves the substitution of the central scaffold of a molecule with a bioisostere—a different structural moiety that retains similar biological activity. cambridgemedchemconsulting.com Bioisosteric replacement can be used to modulate a compound's activity, toxicity, and pharmacokinetic profile. cambridgemedchemconsulting.comnih.gov In the context of piperazine derivatives, replacing the piperazine ring with other cyclic diamines or different heterocyclic systems can lead to compounds with altered properties. nih.govenamine.netenamine.net For example, replacing a piperazine ring in the drug Olaparib with a spirodiamine analogue was shown to beneficially affect its activity and reduce cytotoxicity. enamine.netenamine.net Data-driven approaches are now being used to systematically evaluate and compare bioisosteric replacements based on their impact on bioactivity, solubility, and metabolic stability. acs.org
A limitation of traditional scaffold definitions, such as the Bemis-Murcko framework, is that they are derived from individual compounds. An alternative approach is the use of Analog Series-Based (ASB) scaffolds, which are computationally derived from series of related compounds (analog series). nih.govbioengineer.org This method is designed to incorporate synthetic information and capture all structural features conserved within an analog series. nih.gov
ASB scaffolds can provide a more nuanced understanding of SAR because they are inherently linked to a series of compounds with known biological data. nih.govbioengineer.orgresearchgate.net For example, a set of compounds sharing the same Bemis-Murcko scaffold but active against different targets might yield different ASB scaffolds for each target-specific series. researchgate.net Conversely, a single ASB scaffold can represent an analog series that contains multiple Bemis-Murcko scaffolds. researchgate.net Large collections of ASB scaffolds have been generated from public databases like ChEMBL and the Probes & Drugs Portal, providing a valuable resource for medicinal chemists. nih.govzenodo.org
A variety of computational tools are available to assist in scaffold-based drug design, from generating diverse molecular scaffolds to prioritizing them for synthesis. researchgate.net Deep learning and generative models are increasingly being used for scaffold diversification and de novo drug design. researchgate.netacs.org Tools like AIScaffold and DeepScaffold can generate novel molecular structures based on a given scaffold, allowing for the exploration of vast chemical space. researchgate.netacs.org
Other software platforms, such as those offered by BioSolveIT, provide functionalities for chemical space navigation and scaffold hopping. biosolveit.de For instance, infiniSee can retrieve synthetically accessible compounds from ultra-large chemical spaces based on their similarity to a query molecule, while FTrees uses a pharmacophore-based similarity screen for scaffold hopping. biosolveit.de Python libraries like ScaffoldGraph offer open-source solutions for the generation and analysis of scaffold networks and trees, which are useful for visualizing chemical space, clustering compounds, and identifying active series. oup.com These computational tools, often integrated into drug discovery pipelines, enable researchers to efficiently prioritize and design novel compounds based on promising scaffolds like (R)-1-Boc-3-benzylpiperazine. researchgate.netoup.com
| Tool/Methodology | Primary Function | Example Application |
|---|---|---|
| Scaffold Hopping Software (e.g., infiniSee, FTrees) | Identifying novel scaffolds with similar pharmacophoric features. biosolveit.de | Replacing a known core with a new one to improve properties or escape patent space. biosolveit.de |
| Generative Models (e.g., AIScaffold, DeepScaffold) | De novo design and diversification of molecular structures based on a scaffold. researchgate.netacs.org | Generating a library of virtual compounds around the piperazine core for further screening. researchgate.net |
| Analog Series-Based (ASB) Scaffolds | Defining scaffolds based on analog series to better capture SAR. nih.gov | Analyzing large compound databases to identify privileged scaffolds for specific targets. nih.govzenodo.org |
| Scaffold Network/Tree Generators (e.g., ScaffoldGraph) | Visualizing and analyzing chemical space and compound relationships. oup.com | Clustering large datasets of piperazine analogs to identify structurally related series with high activity. oup.com |
Advanced Research Applications and Future Trajectories of Benzylpiperazine Scaffolds
Development of Novel Receptor Ligands and Modulators
The inherent drug-like properties of the benzylpiperazine core, including its ability to be readily modified and its favorable pharmacokinetic profile, make it an ideal starting point for the development of new receptor-targeting agents.
Design of Agonists and Antagonists for Specific Biological Targets (e.g., δ-Opioid Receptor, LTB4 Receptor)
The structural framework of benzylpiperazine has been successfully employed to create potent and selective ligands for various receptors, including the δ-opioid receptor. Research has shown that piperazinyl benzamidines featuring an N-benzyl piperazine (B1678402) group can effectively bind to the rat delta (δ) opioid receptor. One notable compound from this class, N,N-diethyl-4-[4-(phenylmethyl)-1-piperazinyl][2-(trifluoromethyl)phenyl]iminomethyl]benzamide, demonstrated a high affinity with a Ki of 1.22 nM for the rat delta opioid receptor and exhibited approximately 1000-fold selectivity over the mu-opioid subtype.
While the benzylpiperazine scaffold has been explored for various G-protein coupled receptors, its application in the design of antagonists for the leukotriene B4 (LTB4) receptor is not extensively documented in available research. LTB4 is a powerful inflammatory mediator, and its receptor antagonists are of significant interest for treating inflammatory conditions. nih.gov Current research into LTB4 antagonists has primarily focused on other chemical structures, such as those based on 1,4-benzodioxine, trisubstituted pyridines, and chromanylbenzoic acids. bohrium.comnih.govnih.gov
Exploration in Neuroprotection and Central Nervous System Agents
The benzylpiperazine moiety is a prominent feature in the development of agents targeting the central nervous system (CNS), largely due to its favorable properties for crossing the blood-brain barrier. This has led to its exploration in the context of neurodegenerative diseases and other CNS disorders. nih.gov
One key area of investigation is the design of ligands for the sigma-1 (σ1) receptor, a unique chaperone protein located at the endoplasmic reticulum, which is implicated in neuroprotection and neuroplasticity. researchgate.net A series of novel benzylpiperazinyl derivatives have been designed, synthesized, and characterized for their affinity towards the σ1 receptor. Notably, one such derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed a high affinity for the σ1 receptor (Ki σ1 = 1.6 nM) and significant selectivity over the σ2 receptor subtype. nih.gov Such σ1R antagonists have shown potential in preclinical models of pain by modulating nociceptive signaling. nih.gov The development of these benzylpiperazine-based σ1R antagonists is considered a promising avenue for potential therapeutics for chronic pain. nih.gov
Discovery of Enzyme Inhibitors
The adaptability of the benzylpiperazine scaffold extends to the design of potent and selective enzyme inhibitors, which are critical for modulating pathological processes in various diseases.
Cholinesterase (BChE, AChE) Inhibitors
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the symptomatic treatment of Alzheimer's disease. The benzylpiperidine and benzylpiperazine scaffolds have served as a foundation for developing new cholinesterase inhibitors. For instance, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine core were synthesized and evaluated. nih.gov Within this series, compounds 15b and 15j showed potent inhibitory activity with submicromolar IC50 values against AChE and BChE, respectively. nih.gov Kinetic and molecular modeling studies indicated that these compounds act as competitive inhibitors. nih.gov Similarly, another study focused on N-benzylpiperidine carboxamide derivatives, where the lead compound had an IC50 of 0.03 µM against acetylcholinesterase. bohrium.com
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| 15b | eeAChE | 0.39 ± 0.11 |
| 15j | eqBChE | 0.16 ± 0.04 |
| Lead Carboxylate (5) | AChE | 0.03 ± 0.07 |
| Carboxamide (20) | AChE | 5.94 ± 1.08 |
| Carboxamide (28) | AChE | 0.41 ± 1.25 |
Monoacylglycerol Lipase (MAGL) Inhibitors
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). MAGL inhibition is a therapeutic strategy for various conditions, including neurodegenerative diseases, inflammation, and cancer. europa.eu A novel class of reversible and selective MAGL inhibitors based on a benzylpiperidine scaffold has been developed. europa.eu One of the most potent compounds identified in this series, compound 13 , exhibited an IC50 value of 2.0 nM on the isolated enzyme and demonstrated a competitive mechanism of action. europa.eu This class of inhibitors shows significant promise as potential therapeutic agents.
| Compound | MAGL IC50 (nM) | FAAH IC50 (µM) |
|---|---|---|
| 7 | 133.9 | 5.9 |
| 10c | 124.6 | >10 |
| 10d | 107.2 | >10 |
| 10e | 109.4 | >10 |
| 13 | 2.0 | - |
Cytochrome P450 (CYP) Inhibitors (e.g., CYP121A1)
The interaction of benzylpiperazine derivatives with Cytochrome P450 (CYP) enzymes is an important consideration in drug development due to the potential for drug-drug interactions. N-benzylpiperazine (BZP) and its analogues have been shown to be inhibitors of several major human CYP isoenzymes, including CYP2D6, CYP1A2, and CYP3A4. europa.eu The metabolism of BZP itself appears to be mediated by these enzymes. Studies using human liver microsomes have demonstrated that various benzyl (B1604629) and phenyl piperazines exhibit significant inhibitory activity against most of the major CYP isoenzymes. europa.eu
However, there is a lack of specific research in the retrieved results on the inhibitory activity of benzylpiperazine derivatives against Cytochrome P450 121A1 (CYP121A1). CYP121A1 is an essential enzyme in Mycobacterium tuberculosis and represents a target for the development of new anti-tuberculosis drugs. While the benzylpiperazine scaffold is a known inhibitor of human CYP enzymes, its potential to inhibit the bacterial CYP121A1 remains an area for future investigation.
Peptide Conjugate Chemistry and Antimicrobial Agents
The piperazine nucleus is a cornerstone in the development of new pharmacological agents due to its significant biological activities. researchgate.net Its integration into peptide-based therapeutics, particularly in the development of novel antimicrobial agents, represents a promising area of research. Peptide-drug conjugates (PDCs) are an emerging class of therapeutics that combine the targeting specificity of peptides with the potency of small-molecule drugs. The benzylpiperazine scaffold can be incorporated into these conjugates to enhance their pharmacological properties.
While direct conjugation of antimicrobial peptides to (R)-1-Boc-3-benzylpiperazine is a specific area of ongoing research, the broader class of piperazine derivatives has shown significant potential as antimicrobial agents. Numerous studies have demonstrated the antibacterial and antifungal activities of newly synthesized piperazine compounds. nih.govnih.govacgpubs.org These derivatives are often tested against a panel of pathogenic microbes to determine their efficacy.
For instance, various N-alkyl and N-aryl piperazine derivatives have been synthesized and evaluated for their activity against several bacterial and fungal strains. nih.gov The general findings indicate that while many compounds show significant antibacterial action, their antifungal activity can be more variable. nih.gov
| Derivative Class | Target Organisms | General Activity | Reference |
| N-Aryl/Alkyl Piperazines | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Significant Antibacterial | nih.gov |
| N-Aryl/Alkyl Piperazines | Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | Less Active (Antifungal) | nih.gov |
| Substituted Piperazines | Candida albicans, Cryptococcus neoformans | Antifungal Potential | nih.gov |
| Piperazine Hybrids | Multidrug-Resistant (MDR) Pathogens | Potential for overcoming resistance | nih.gov |
The mechanism of action for these compounds is often explored through molecular docking studies, which can reveal interactions with essential microbial enzymes and proteins. nih.gov Structural modifications, such as the addition of electron-withdrawing groups to the piperazine scaffold, have been shown to enhance antibacterial activity. nih.gov The versatility of the piperazine ring allows it to be used as a linker or a core scaffold, connecting different pharmacophores to create hybrid molecules with enhanced antimicrobial profiles. This strategy is particularly relevant in the fight against antimicrobial resistance, positioning piperazine-based compounds as strong candidates for the next generation of antimicrobial drugs. nih.gov
Strategic Use as Chiral Building Blocks in Complex Asymmetric Synthesis
The demand for enantiomerically pure compounds in the pharmaceutical industry is continually growing, as the stereochemistry of a drug molecule is critical to its efficacy and interaction with biological targets. mdpi.comnih.gov Chiral building blocks—optically active molecules used as starting materials in the synthesis of complex chiral compounds—are essential tools in this endeavor. nih.gov (R)-1-Boc-3-benzylpiperazine hydrochloride serves as a valuable chiral building block, enabling the efficient and stereocontrolled synthesis of new chemical entities.
The utility of this compound stems from several key features:
Pre-existing Chirality: The (R)-configuration at the C3 position of the piperazine ring provides a defined stereocenter that can be incorporated into a larger target molecule.
Orthogonal Protection: The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms. This allows for selective chemical transformations on the unprotected nitrogen, followed by removal of the Boc group to enable further reactions at the other nitrogen. This stepwise control is fundamental in multi-step synthesis.
Structural Rigidity: The piperazine ring has a defined chair-like conformation, which can influence the stereochemical outcome of reactions at adjacent positions.
Chiral piperazines are used in various asymmetric synthesis strategies. They can be incorporated as a fragment of the final molecule or act as a chiral auxiliary—a temporary attachment that directs the stereochemistry of a reaction before being removed. sigmaaldrich.com For example, the asymmetric synthesis of complex piperazine-containing pharmacophores often relies on starting materials derived from chiral amino acids or the use of chiral auxiliaries to guide the formation of the heterocyclic ring. nih.gov
The development of methods for the enantioselective synthesis of substituted piperazines is an active area of research. Techniques such as palladium-catalyzed decarboxylative allylic alkylation have been developed to create chiral piperazin-2-ones, which are precursors to valuable gem-disubstituted piperazines. nih.gov These advanced methods expand the chemical space accessible to medicinal chemists, allowing for the creation of novel three-dimensional structures with potentially enhanced biological activity. nih.gov
Emerging Research Directions and Underexplored Applications
Beyond established applications, the benzylpiperazine scaffold is at the forefront of several emerging research areas, promising novel solutions in materials science, neuropharmacology, and drug discovery.
Molecularly Imprinted Polymers (MIPs)
One of the most innovative applications is in the field of molecular imprinting. MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. nih.govmdpi.com Researchers have successfully developed MIPs for benzylpiperazine using both self-assembly and semi-covalent approaches. nih.gov These polymers can selectively bind and capture benzylpiperazine from a complex mixture.
The performance of these MIPs depends on the choice of functional monomers, cross-linkers, and solvents used during polymerization. mdpi.comnewcastle.edu.au Semi-covalent imprinting methods have been shown to produce polymers with a stronger affinity and faster uptake for benzylpiperazine compared to self-assembly methods. nih.govresearchgate.net These BZP-specific MIPs have potential applications in analytical chemistry for the selective extraction and sensing of benzylpiperazine and related compounds. nih.gov
| MIP Synthesis Approach | Key Finding | Potential Application | Reference |
| Self-Assembly | Moderate imprinting factors (IFs) achieved with methacrylic acid as the functional monomer. | Selective solid-phase extraction | mdpi.com |
| Semi-Covalent | Higher affinity and faster uptake of benzylpiperazine; higher imprinting factors (up to 28). | High-selectivity sensors, targeted capture | newcastle.edu.auresearchgate.net |
Neuropharmacology and CNS Research
While the stimulant properties of benzylpiperazine (BZP) have been studied, its detailed effects on neural networks are still being elucidated. researchgate.netnih.gov Functional magnetic resonance imaging (fMRI) studies have investigated the acute effects of BZP on brain function, revealing increased neural activation in regions like the dorsal striatum during cognitive tasks. nih.gov Such research helps to map the neuropharmacological footprint of benzylpiperazine derivatives.
Furthermore, in vitro studies are exploring the neurotoxic potential of BZP. Research on human glial cell lines suggests that BZP toxicity may involve mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS) and the induction of apoptosis. nih.gov Understanding these mechanisms is crucial and could lead to the development of novel piperazine-based compounds designed to modulate specific neural pathways or, conversely, to identify potential therapeutic interventions for neurodegenerative disorders.
Novel Heterocyclic Scaffolds
Medicinal chemists are increasingly employing "scaffold morphing" and heterocyclic fusion strategies to create novel drug candidates. nih.govmdpi.com The benzylpiperazine structure serves as an excellent starting point for such explorations. By using the piperazine ring as a foundation, new heterocyclic systems can be constructed. For example, piperazine-linked bergenin hybrids have been synthesized and evaluated for anticancer activity. nih.gov This approach involves attaching other biologically active heterocyclic moieties (like thiazole or benzothiazole) to the piperazine core, resulting in hybrid molecules with potentially synergistic or novel pharmacological profiles. nih.gov This strategy diversifies the chemical library available for drug screening and opens up new possibilities for targeting a wide range of diseases.
Q & A
Basic: What synthetic routes are available for (R)-1-Boc-3-benzylpiperazine hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves sequential protection, benzylation, and salt formation.
Boc Protection : Start with (R)-3-benzylpiperazine. Introduce the Boc group using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., NaHCO₃) at 0–25°C .
Salt Formation : Treat the free base with HCl in an etherial solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
Optimization Tips :
- Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane).
- Adjust stoichiometry (1.1–1.2 eq Boc₂O) to minimize di-Boc byproducts.
- Use anhydrous conditions to prevent hydrolysis of the Boc group .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key methods include:
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine particles (potential irritant) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in a sealed container at 2–8°C under inert gas (N₂/Ar) to prevent Boc group degradation .
Advanced: How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?
Answer:
- Chiral Resolution : Use chiral stationary phase HPLC (e.g., Chiralpak® IA column) with hexane/isopropanol (90:10) mobile phase. Compare retention times to racemic mixtures .
- Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm to confirm (R)-configuration .
- Stereochemical Control : Employ asymmetric catalysis (e.g., Sharpless epoxidation) during precursor synthesis to minimize racemization .
Advanced: How does the Boc group influence reactivity in downstream reactions (e.g., deprotection or cross-coupling)?
Answer:
- Acid Sensitivity : The Boc group is cleaved with TFA (2–4 hr, 25°C) or HCl in dioxane (1–2 hr), releasing CO₂. Avoid prolonged exposure to acids to prevent piperazine ring protonation .
- Stability in Basic Media : Stable under Suzuki coupling conditions (Pd catalysts, K₂CO₃), enabling benzyl group functionalization .
- Side Reactions : Competing N-Boc migration may occur under strong bases (e.g., LDA); monitor via ¹H NMR .
Advanced: How to resolve contradictions in stability data across studies (e.g., solvent or temperature effects)?
Answer:
- Systematic Testing : Design accelerated stability studies (40°C/75% RH for 4 weeks) in multiple solvents (DMSO, EtOH, H₂O).
- Analytical Consistency : Use validated HPLC methods (e.g., USP <621> guidelines) to compare degradation products .
- Root-Cause Analysis : Apply Ishikawa diagrams to identify variables (e.g., trace metal impurities, light exposure) .
Advanced: How to design experiments using this compound as a chiral building block in asymmetric catalysis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
